N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including furan, carbamoyl, cyclopentathiophene, benzofuran, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of individual building blocks, such as furan-2-ylmethylamine, cyclopentathiophene derivatives, and benzofuran derivatives. These building blocks are then coupled through various reactions, including amide bond formation, cyclization, and functional group transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxazole ring may yield 3-amino-1,2-oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s various functional groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE include other multi-functional organic molecules with similar ring structures and functional groups. Examples include:
- Furan derivatives
- Benzofuran derivatives
- Oxazole derivatives
- Thiophene derivatives
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This combination allows for diverse applications and the potential for novel discoveries in various fields.
Properties
Molecular Formula |
C26H23N3O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H23N3O5S/c1-14-10-16-11-15(7-8-20(16)33-14)21-12-19(29-34-21)24(30)28-26-23(18-5-2-6-22(18)35-26)25(31)27-13-17-4-3-9-32-17/h3-4,7-9,11-12,14H,2,5-6,10,13H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
JKYPSWWVJYPAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)NCC6=CC=CO6 |
Origin of Product |
United States |
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